N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine

Description

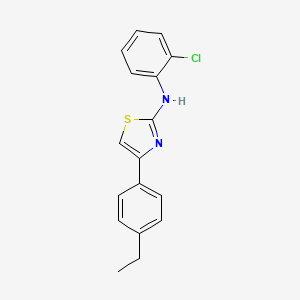

N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a 2-chlorophenyl group attached to the amine moiety and a 4-ethylphenyl substituent on the thiazole ring (Figure 1). Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c1-2-12-7-9-13(10-8-12)16-11-21-17(20-16)19-15-6-4-3-5-14(15)18/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGIPXXPAANMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-chlorobenzaldehyde with 4-ethylbenzylamine in the presence of a thioamide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base such as triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl rings, which significantly impact physicochemical and biological properties (Table 1).

Table 1: Structural Comparison of Thiazol-2-amine Derivatives

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The target compound’s ethyl group (electron-donating) contrasts with fluorine or nitro groups (electron-withdrawing) in analogs, which may alter receptor binding or metabolic stability.

Key Observations :

Key Observations :

- Fluorophenyl and nitrophenyl analogs exhibit notable antibacterial/anthelmintic activities, suggesting that the target’s ethyl group may modulate efficacy.

- The lack of direct activity data for the target compound underscores the need for experimental validation.

Structure-Activity Relationship (SAR) Trends

- Electron-withdrawing substituents : Fluorine and nitro groups enhance polarity and receptor binding in analogs like and .

- Lipophilic groups : Ethyl (target) and dichlorophenyl () may improve membrane permeability but reduce solubility.

- Steric hindrance : Bulky substituents (e.g., 3-chloro-2-methylphenyl in ) could limit activity compared to less hindered analogs.

Biological Activity

N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring substituted with chlorinated and ethyl phenyl groups. The synthesis typically involves the reaction of 2-chlorobenzaldehyde with 4-ethylbenzylamine in the presence of a thioamide under reflux conditions in solvents like ethanol or methanol. The product is purified through recrystallization or chromatography .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . It has been shown to inhibit the growth of certain bacteria and fungi, likely by interfering with essential metabolic processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Research indicates that it may act as a tubulin inhibitor, disrupting microtubule dynamics and inducing cell cycle arrest in cancer cells. For instance, related compounds within the thiazole family have demonstrated moderate antiproliferative activity against various human cancer cell lines .

The mechanism underlying the biological activities of this compound involves its interaction with specific enzymes and receptors. Molecular docking studies suggest that it can bind to proteins involved in disease pathways, potentially modulating their activities .

Case Studies and Research Findings

- Antiproliferative Activity : A study reported that derivatives of thiazole, including those similar to this compound, displayed IC50 values in the submicromolar range against cancer cell lines such as SGC-7901. These compounds inhibited tubulin polymerization effectively .

- Molecular Docking Studies : These studies indicated that the compound could interact with the colchicine binding site on tubulin, suggesting a mechanism similar to established tubulin inhibitors like combretastatin A-4 (CA-4) .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-(4-Chlorophenyl)thiazol-2-amine | Thiazole ring with chlorinated phenyl | 0.99 |

| 4-(3-Chlorophenyl)thiazol-2-amine | Thiazole ring with chlorinated phenyl | 0.99 |

| 5-Methyl-4-phenylthiazol-2-amines hydrobromide | Methyl substitution on phenyl | 0.78 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine?

- Methodology : A two-step approach is commonly employed:

Thiazole ring formation : React 2-amino-4-(4-ethylphenyl)thiazole with 2-chlorophenyl isocyanate or a halogenated precursor under reflux in ethanol or dichloromethane with a base (e.g., triethylamine) to facilitate nucleophilic substitution .

Purification : Recrystallization using DMSO/water mixtures or column chromatography improves yield (>75% reported in analogous compounds) .

- Key Challenges : Minimizing side reactions (e.g., over-alkylation) requires controlled stoichiometry and reaction time monitoring via TLC .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazole C2-amine at δ 4.1–4.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 329.05 for C _{15}ClN) .

- UV-Vis : Absorbance maxima near 270–290 nm indicate π→π* transitions in the thiazole and aryl systems .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In Vitro Screening :

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli with zone-of-inhibition measurements .

- Kinase Inhibition : Fluorescence-based assays (e.g., CDK4/6 inhibition at IC < 1 µM in analogous thiazoles ).

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation?

- X-ray Diffraction : Single-crystal analysis (e.g., monoclinic P2 space group, Z = 2) reveals dihedral angles between thiazole and aryl rings (9–15°), influencing steric and electronic properties .

- Refinement Software : SHELXL-97 refines H-atom positions using riding models, with R-factors < 0.05 for high-resolution data (<1.0 Å) .

- Data Interpretation : Intermolecular interactions (e.g., C–H···π contacts at 3.2–3.5 Å) guide packing behavior and solubility predictions .

Q. What strategies address contradictory bioactivity data between in vitro and cellular models?

- Troubleshooting Framework :

Permeability Assessment : Use Caco-2 cell monolayers to evaluate passive diffusion (P < 1 × 10 cm/s suggests poor uptake) .

Metabolic Stability : LC-MS/MS tracks hepatic microsomal degradation (e.g., t < 30 min in rat liver microsomes indicates rapid clearance) .

- Case Study : Analogous thiazoles show reduced activity in cellulo due to efflux by P-glycoprotein; co-administration with verapamil (an inhibitor) restores potency .

Q. How do electronic effects of substituents (Cl, ethyl) modulate reactivity in cross-coupling reactions?

- Computational Insights :

- DFT Calculations : The electron-withdrawing Cl group decreases electron density at the thiazole N-atom (Mulliken charge: −0.32 vs. −0.25 in unsubstituted analogs), reducing nucleophilicity in Suzuki-Miyaura couplings .

- Steric Effects : The 4-ethylphenyl group increases torsional strain (∼5 kcal/mol) in transition states, favoring para- over meta-substitution in electrophilic aromatic substitutions .

Q. What structural modifications enhance selectivity for kinase targets (e.g., CDK4/6)?

- SAR Analysis :

- Thiazole Core : Replacement with oxazole reduces affinity (IC increases 10-fold), highlighting the importance of sulfur in H-bonding .

- Substituent Optimization : Bulkier groups at the 4-ethylphenyl position (e.g., isopropyl) improve hydrophobic interactions with kinase ATP pockets (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for ethyl) .

Key Recommendations

- Synthesis : Prioritize microwave-assisted methods to reduce reaction times (<2 hours) .

- Crystallography : Use PLATON for symmetry checks and TWINABS for data scaling in twinned crystals .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate targets via CRISPR knockouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.